

A Comparative Spectroscopic Analysis of Methyl 6-Aminohexanoate Hydrochloride and Its Derivatives

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Compound of Interest

Compound Name: *Methyl 6-aminohexanoate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **Methyl 6-aminohexanoate hydrochloride** and its key derivatives: Methyl 6-aminohexanoate (the free amine), 6-Aminohexanoic acid, and N-acetyl Methyl 6-aminohexanoate. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are pivotal in various research and development applications, including peptide synthesis and drug delivery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **Methyl 6-aminohexanoate hydrochloride** and its derivatives. This allows for a direct comparison of the spectral features that differentiate these structurally related molecules.

^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-OCH ₃	-CH ₂ -COO-	-CH ₂ -N-	α-CH ₂ (to N)	β, γ, δ-CH ₂	-NH _x ⁺ / -NH-	-COOH
Methyl 6-aminohexanoate hydrochloride	3.57 (s)	2.28 (t)	3.14 (quartet)	~1.48 (m)	~1.48 (m), 1.23 (m)	9.35 (broad t)	-
Methyl 6-aminohexanoate	~3.6 (s)	~2.3 (t)	~2.7 (t)	~1.5 (m)	~1.3-1.6 (m)	(broad s)	-
6-Aminohexanoic acid	-	2.19 (t)	2.99 (t)	1.58 (m)	1.37 (m), 1.67(m)	(broad)	~11-12 (broad s)
N-acetyl Methyl 6-aminohexanoate	~3.7 (s)	~2.3 (t)	~3.2 (q)	~1.5 (m)	~1.3-1.5 (m)	~5.8-6.0 (broad t)	-

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O (Ester)	-OCH ₃	-CH ₂ - COO-	-CH ₂ - N-	Alkyl Chain Carbons	C=O (Amide)	-CH ₃ (Acetyl)	C=O (Acid)
Methyl 6-aminohexanoate hydrochloride	~174	~51	~33	~39	~24, ~25, ~31	-	-	-
Methyl 6-aminohexanoate	~174	~51	~34	~42	~25, ~26, ~33	-	-	-
6-Aminohexanoic acid[1]	-	-	39.92	42.06	27.90, 28.12, 29.18	-	-	186.39
N-acetyl Methyl 6-aminohexanoate	~173	~52	~36	~39	~25, ~26, ~29	~170	~23	-

Infrared (IR) Spectroscopic Data (Key Bands in cm⁻¹)

Compound	N-H / N-H ⁺ Stretch	C-H Stretch	C=O Stretch (Ester)	C=O Stretch (Amide I)	N-H Bend	C=O Stretch (Acid)	O-H Stretch (Acid)
Methyl 6-aminohexanoate hydrochloride	~3000-3200 (broad)	~2850-2950	~1735	-	~1500-1600	-	-
Methyl 6-aminohexanoate	~3300-3400	~2850-2950	~1735	-	~1590	-	-
6-Aminohexanoic acid	~3000-3200 (broad, zwitterionic)	~2850-2950	-	-	~1550, ~1640	~1710	~2500-3300 (broad)
N-acetyl Methyl 6-aminohexanoate	~3300	~2850-2950	~1735	~1640	~1550	-	-

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺ or [M+H] ⁺	Key Fragment Ions
Methyl 6-aminohexanoate hydrochloride	181.0869 (as free amine + H ⁺)	146 ([M-OCH ₃] ⁺), 114, 87, 74
Methyl 6-aminohexanoate	145.1103 [M] ⁺ , 146.1181 [M+H] ⁺	114 ([M-OCH ₃] ⁺), 87, 74 (McLafferty rearrangement)
6-Aminohexanoic acid	131.0946 [M] ⁺ , 132.1024 [M+H] ⁺	114 ([M-OH] ⁺), 113 ([M-H ₂ O] ⁺), 84, 73, 56, 44, 30
N-acetyl Methyl 6-aminohexanoate	187.1208 [M] ⁺ , 188.1287 [M+H] ⁺	156 ([M-OCH ₃] ⁺), 128, 114, 86, 74, 43 ([CH ₃ CO] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the analyte was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The solution was then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- **¹H NMR Acquisition:** Proton spectra were recorded with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- **¹³C NMR Acquisition:** Carbon spectra were acquired using a proton-decoupled pulse sequence. The spectral width was typically 0-220 ppm with a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) was often necessary to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

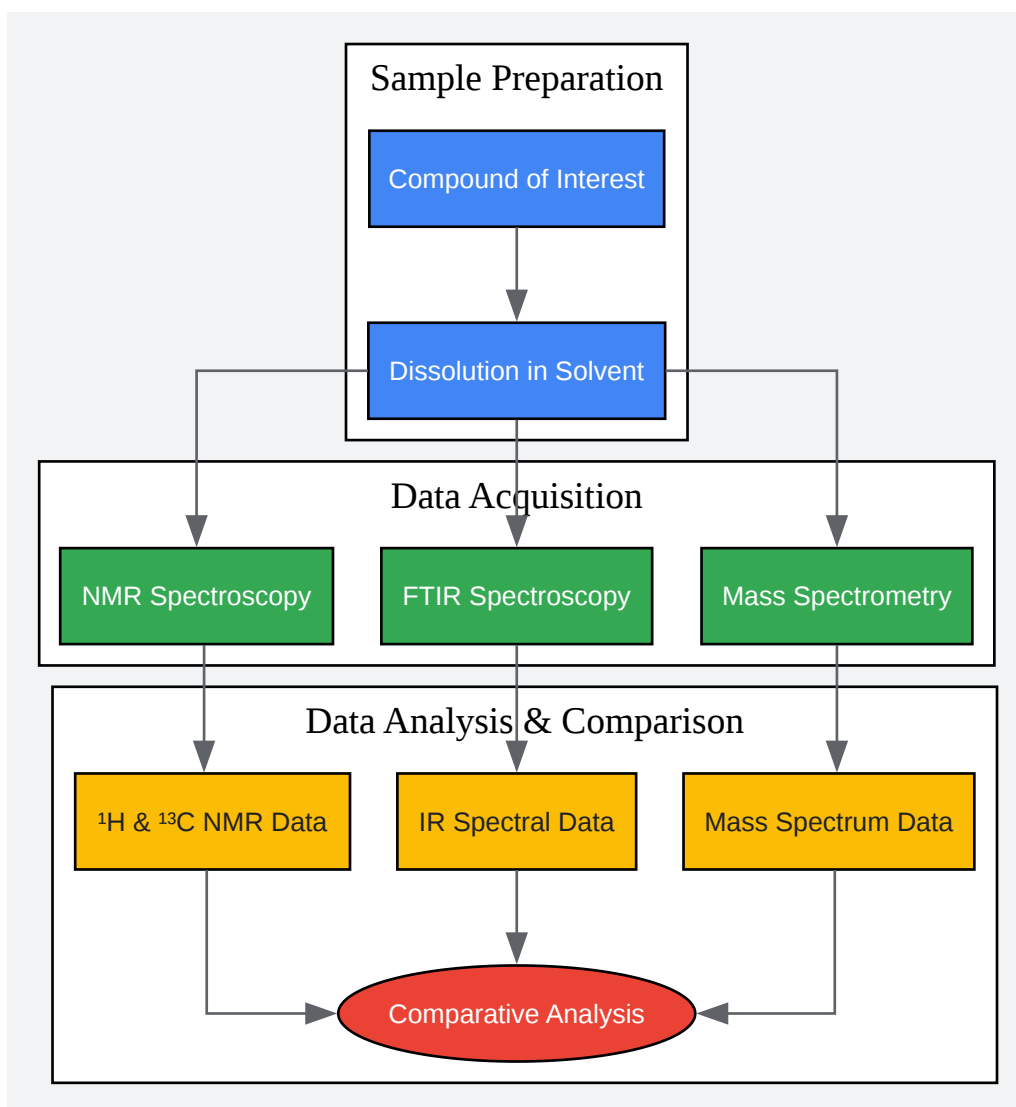
- **Sample Preparation:** Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly onto the ATR crystal (typically diamond or germanium). For KBr pellet preparation, approximately 1-2 mg of the sample was ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
- **Instrumentation:** FTIR spectra were recorded on a PerkinElmer or Bruker FTIR spectrometer.
- **Data Acquisition:** Spectra were collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Preparation:** Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low $\mu\text{g/mL}$ or ng/mL range for analysis.
- **Instrumentation:** Mass spectra were obtained using a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Samples were introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI, the capillary voltage was typically set between 3 and 4.5 kV. Spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the precursor ion of interest was isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

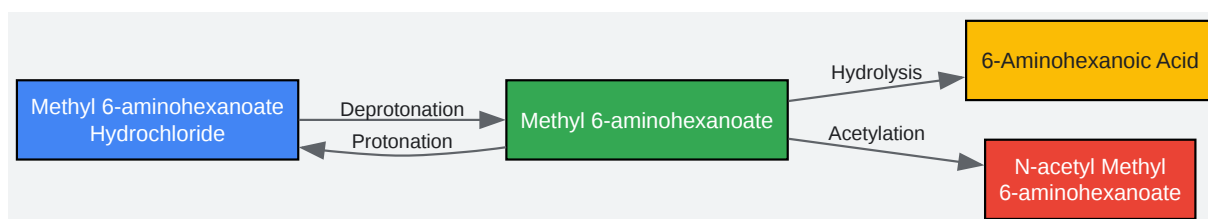
Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflow for acquiring and comparing spectroscopic data, as well as the structural relationships between the analyzed compounds.



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Caption: General workflow for spectroscopic data acquisition and analysis.



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References

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